1,4-Diguanidiniumylbutane is a compound characterized by the presence of two guanidinium groups attached to a butane backbone. It is of interest in various scientific fields due to its unique structural properties and potential applications in materials science and biochemistry.
The compound can be synthesized through various chemical pathways, with recent studies focusing on the selective synthesis of intermediates that lead to the formation of 1,4-Diguanidiniumylbutane. Research indicates that the predominant reaction pathway involves the Michael addition of amine molecules in aqueous environments, which can significantly influence the yield and purity of the final product .
1,4-Diguanidiniumylbutane falls under the category of organic compounds, specifically classified as a guanidine derivative. Guanidines are known for their basicity and ability to form strong hydrogen bonds, making them valuable in various chemical reactions and applications.
The synthesis of 1,4-Diguanidiniumylbutane typically involves several key steps:
The molecular structure of 1,4-Diguanidiniumylbutane consists of a linear butane chain with two guanidinium groups attached at both ends. The structural formula can be represented as:
1,4-Diguanidiniumylbutane participates in various chemical reactions typical for guanidine compounds:
The reactivity profile is influenced by the presence of multiple amino groups capable of engaging in nucleophilic attacks and hydrogen bonding.
The mechanism by which 1,4-Diguanidiniumylbutane exerts its effects in chemical reactions typically involves:
1,4-Diguanidiniumylbutane has several notable applications:
The compound systematically named 1,4-diguanidiniumylbutane represents a dicationic organic species with the molecular formula C₆H₁₈N₆²⁺. According to IUPAC conventions, it is formally classified as the dication derived from 1,4-diguanidinobutane through double protonation at physiological pH (7.3) [1]. This protonation occurs at the imine nitrogen atoms of both terminal guanidine groups, converting them into guanidinium moieties. The structural consequence is a positively charged molecule with the simplified formula [H₂N-C(=NH₂⁺)-NH-(CH₂)₄-NH-C(=NH₂⁺)-NH₂] [7].
Table 1: Systematic and Common Nomenclature of 1,4-Diguanidiniumylbutane
Nomenclature Type | Name | Source |
---|---|---|
IUPAC Name | (1,4-Butanediyldiimino)bis(iminomethanaminium) | [7] |
Common Name | 1,4-Diguanidiniumylbutane | [1] [5] |
Alternative Name | 1,4-Diguanidinobutane dication | [1] |
Chemical Synonym | Arcaine base (dicationic form) | [9] |
Systematic Synonym | 1,4-Diguanidiniumylbutane(2+) | [1] |
Structurally, the molecule features a linear butylene chain (-(CH₂)₄-) as the central spacer, terminated at both ends by planar guanidinium groups. Each guanidinium group possesses a trigonal planar geometry around the central carbon atom, with the three nitrogen atoms arranged approximately 120 degrees apart. This configuration facilitates extensive resonance stabilization of the positive charge across the C-N bonds within each guanidinium unit, significantly contributing to the compound's stability in aqueous environments [10]. The molecule exhibits a symmetrical bidentate architecture due to the identical terminal groups separated by the aliphatic chain, a feature of considerable importance in its biological interactions and supramolecular chemistry [2].
The classification hierarchy places this compound within the broader category of polyguanidinium ions. Specifically, it is recognized as a:
The investigation of guanidinium compounds traces back to the mid-19th century, with the isolation of guanidine from Peruvian guano and its oxidative degradation products [10]. Early synthetic efforts focused primarily on monoguanidinium salts for industrial applications, such as guanidine nitrate synthesis for explosives and propellants [8]. The development of dicyandiamide-based production routes in the early 20th century provided scalable access to guanidine derivatives, setting the stage for more complex polyguanidinium syntheses [10].
The strategic shift toward diguanidinium compounds emerged significantly later, driven by recognition of their unique molecular recognition capabilities. The pivotal discovery came from biochemistry, where researchers identified the critical role of the arginine residue's guanidinium group in protein-DNA/RNA interactions and cell-penetrating peptides (CPPs) like the HIV Tat protein (residues 49-57: RKKRRQRRR) [2]. This revelation in the 1990s demonstrated that the guanidinium moiety could facilitate unprecedented cellular uptake of highly polar molecules, challenging the prevailing dogma that membrane permeability required significant lipid solubility [2].
Table 2: Key Milestones in Guanidinium Chemistry Relevant to 1,4-Diguanidiniumylbutane Research
Time Period | Development | Impact on Diguanidinium Chemistry |
---|---|---|
Mid-19th Century | Isolation of guanidine from natural sources | Foundation of guanidinium compound chemistry |
Early 20th Century | Industrial synthesis from dicyandiamide | Enabled large-scale production of guanidine salts |
1980s | Discovery of HIV Tat protein cell-penetration | Highlighted biological potential of oligoguanidiniums |
Mid-1990s | Synthetic GRTs (Guanidinium-Rich Transporters) | Rational design of non-peptidic transporters |
2000s | Development of octaarginine (R8) drug conjugates | Clinical translation of GRT concepts [2] |
2010s-Present | Exploration of symmetric scaffolds for efflux pump inhibition | Application of diguanidinium motifs in oncology [6] |
Within this historical trajectory, 1,4-diguanidiniumylbutane (and its conjugate base form) gained prominence as a model bidentate scaffold. Its chemical accessibility via the reaction of 1,4-diaminobutane with cyanamide derivatives provided a straightforward synthetic route [9]. Researchers recognized that the four-methylene spacer offered an optimal balance between molecular flexibility and charge spatial separation, enabling interactions with biological targets featuring paired anionic binding sites. This structural insight proved crucial for advancing symmetry-based drug design, particularly in developing inhibitors for symmetrical efflux pumps like MRP4, which possess dimeric structures with bidentate substrate-binding cavities [6].
The evolution continued with the integration of diguanidinium motifs into dendrimers and non-peptidic oligomers. These synthetic innovations were directly inspired by the success of CPPs but sought to overcome limitations of peptide-based transporters, such as proteolytic instability and complex synthesis. The seminal work on peptoids (N-substituted glycine oligomers) and oligocarbamates containing guanidinium functionalities demonstrated that the essential translocation property resided primarily in the guanidinium groups themselves rather than the specific backbone chemistry [2]. This paradigm shift validated the use of simpler diguanidinium ions like 1,4-diguanidiniumylbutane as fundamental building blocks for molecular transporter design.
The structural duality of 1,4-diguanidiniumylbutane—simultaneously a defined small molecule and a versatile building block—positions it uniquely at the interface of molecular and macromolecular sciences. Its significance manifests across three primary domains:
Biomolecular Recognition and Transporter Design
The compound's bidentate hydrogen-bonding capability enables high-affinity interactions with complementary anionic biomolecular targets. Each guanidinium group forms directional bidentate hydrogen bonds with oxyanions (e.g., phosphates, carboxylates, sulfates), a phenomenon well-documented in protein-arginine interactions. This molecular recognition principle underpins its utility in designing guanidinium-rich transporters (GRTs). When incorporated into larger architectures like dendrimers or conjugated to therapeutic cargoes (e.g., cyclosporine A), the diguanidinium motif facilitates cell membrane translocation through multivalent interactions with cell-surface proteoglycans and phospholipids [2]. The symmetrical C4-linked structure specifically provides the optimal spatial separation for engaging adjacent phosphate groups in membrane phospholipids without significant steric strain, enhancing translocation efficiency compared to shorter or longer chain analogs [2].
Supramolecular Chemistry and Material Science
In macromolecular engineering, 1,4-diguanidinobutane derivatives serve as crosslinking agents due to their bifunctionality. A prominent application involves 1,4-butanediol diglycidyl ether (BDDE) chemistry, where related diglycidyl compounds crosslink hyaluronic acid (HA) chains in dermal fillers. Although BDDE itself differs structurally, the underlying principle of utilizing a C4 spacer to bridge polymer chains directly parallels the role of 1,4-diguanidiniumylbutane in creating molecular networks [4]. The degradation products of such crosslinked hydrogels include small molecules structurally analogous to 1,4-diguanidiniumylbutane, demonstrating biocompatibility through metabolic pathways that process them into endogenous compounds [4]. This application bridges synthetic chemistry with biomedical materials science.
Targeted Efflux Pump Inhibition
The compound's symmetrical architecture has inspired its application in combating multidrug resistance (MDR) in oncology. MRP4 (ABCC4), a symmetrical efflux pump overexpressed in various cancers (e.g., pancreatic, ovarian, neuroblastoma), efficiently exports nucleoside analog drugs. Researchers designed symmetrical 1,4-dihydropyridine inhibitors incorporating the diguanidinium motif to exploit the transporter's symmetry [6]. These inhibitors, synthesized via one-pot reactions between aromatic aldehydes, methyl propiolate, and benzylamines, feature the critical bidentate cationic character necessary for high-affinity MRP4 binding. In cellular assays using MRP4-overexpressing cell lines (e.g., colo357), such symmetrical inhibitors demonstrated superior activity (Fluorescence Activity Ratio >1.28) compared to the benchmark inhibitor MK571 (FAR=0.82), effectively restoring sensitivity to anticancer drugs like 6-mercaptopurine [6]. This exemplifies how the small-molecule diguanidinium pharmacophore bridges to macromolecular therapeutic applications.
Table 3: Research Domains Bridging Small-Molecule and Macromolecular Science via 1,4-Diguanidiniumylbutane
Research Domain | Molecular Function | Macromolecular Application |
---|---|---|
Drug Delivery Systems | Membrane translocation via multivalent H-bonding | GRT-drug conjugates (e.g., Cyclosporine A-R8 in Phase II trials) [2] |
Hydrogel Biomaterials | Ionic crosslinker for biopolymers | BDDE-crosslinked hyaluronic acid dermal fillers [4] |
Cancer Therapeutics | Competitive inhibition of substrate binding | Symmetric MRP4 efflux pump inhibitors [6] |
Neuropharmacology | NMDA receptor modulation at polyamine site | Arcaine sulfate analogs for neurological disorders [9] |
Bioconjugation Chemistry | Bifunctional linker for protein modification | Antibody-drug conjugate (ADC) linker development |
The compound's ongoing role in research reflects a broader trend toward rational design of functional biomaterials. Its capacity to engage in adaptive translocation—transitioning between aqueous and membrane phases via conformational changes and hydrogen-bonding rearrangements—makes it indispensable for next-generation delivery systems. Furthermore, its degradation profile into endogenous metabolites (e.g., CO₂, H₂O, urea) ensures biocompatibility in biomedical applications, bridging synthetic chemistry with physiological systems [4] [9]. As research progresses, this molecule continues to exemplify how fundamental understanding of small-molecule properties enables sophisticated macromolecular engineering for therapeutic and material applications.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4